molecular formula C22H20N2Na2O14S2 B12689757 Disodium tetrahydrogen (vinylenebis((3-sulphonato-1,4-phenylene)nitrilo))tetraacetate CAS No. 3983-25-3

Disodium tetrahydrogen (vinylenebis((3-sulphonato-1,4-phenylene)nitrilo))tetraacetate

Cat. No.: B12689757
CAS No.: 3983-25-3
M. Wt: 646.5 g/mol
InChI Key: FWNNOOAAVQICEB-SEPHDYHBSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium tetrahydrogen (vinylenebis((3-sulphonato-1,4-phenylene)nitrilo))tetraacetate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific and industrial applications due to its ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium tetrahydrogen (vinylenebis((3-sulphonato-1,4-phenylene)nitrilo))tetraacetate typically involves the reaction of vinylenebis((3-sulphonato-1,4-phenylene)nitrilo) with sodium acetate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then purified using crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Disodium tetrahydrogen (vinylenebis((3-sulphonato-1,4-phenylene)nitrilo))tetraacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Disodium tetrahydrogen (vinylenebis((3-sulphonato-1,4-phenylene)nitrilo))tetraacetate has a wide range of applications in scientific research:

    Chemistry: Used as a chelating agent to form stable complexes with metal ions, facilitating various analytical and synthetic processes.

    Biology: Employed in biochemical assays to study enzyme activities and metal ion interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the manufacturing of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of disodium tetrahydrogen (vinylenebis((3-sulphonato-1,4-phenylene)nitrilo))tetraacetate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its multiple functional groups, which can coordinate with the metal centers. This chelation process can influence various biochemical and chemical pathways, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar metal-binding properties.

    Nitrilotriacetic acid (NTA): Another chelating agent used in similar applications.

Uniqueness

Disodium tetrahydrogen (vinylenebis((3-sulphonato-1,4-phenylene)nitrilo))tetraacetate is unique due to its specific structure, which provides enhanced stability and selectivity in metal ion binding compared to other chelating agents. Its ability to form strong complexes with a wide range of metal ions makes it particularly valuable in various scientific and industrial applications.

Properties

CAS No.

3983-25-3

Molecular Formula

C22H20N2Na2O14S2

Molecular Weight

646.5 g/mol

IUPAC Name

disodium;2-[4-[(E)-2-[4-[bis(carboxylatomethyl)amino]-3-sulfonatophenyl]ethenyl]-N-(carboxylatomethyl)-2-sulfonatoanilino]acetate;hydron

InChI

InChI=1S/C22H22N2O14S2.2Na/c25-19(26)9-23(10-20(27)28)15-5-3-13(7-17(15)39(33,34)35)1-2-14-4-6-16(18(8-14)40(36,37)38)24(11-21(29)30)12-22(31)32;;/h1-8H,9-12H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b2-1+;;

InChI Key

FWNNOOAAVQICEB-SEPHDYHBSA-L

Isomeric SMILES

[H+].[H+].[H+].[H+].C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)N(CC(=O)[O-])CC(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]

Canonical SMILES

[H+].[H+].[H+].[H+].C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)N(CC(=O)[O-])CC(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.